1-(3-{8-BROMO-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZIN-2-YL}PHENYL)ETHAN-1-ONE
Overview
Description
1-(3-{8-BROMO-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZIN-2-YL}PHENYL)ETHAN-1-ONE is a complex organic compound featuring a naphtho[1,2-e][1,3]oxazine core with a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{8-BROMO-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZIN-2-YL}PHENYL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the condensation of β-naphthol with an appropriate aldehyde and amine under acidic conditions to form the oxazine ring . The bromine substituent is introduced via bromination using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-{8-BROMO-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZIN-2-YL}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-{8-BROMO-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZIN-2-YL}PHENYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-{8-BROMO-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZIN-2-YL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The bromine substituent and the oxazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 1,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Uniqueness
1-(3-{8-BROMO-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZIN-2-YL}PHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern and the presence of the ethanone group
Properties
IUPAC Name |
1-[3-(8-bromo-1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-13(23)14-3-2-4-17(10-14)22-11-19-18-7-6-16(21)9-15(18)5-8-20(19)24-12-22/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYITYRGXWLGFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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